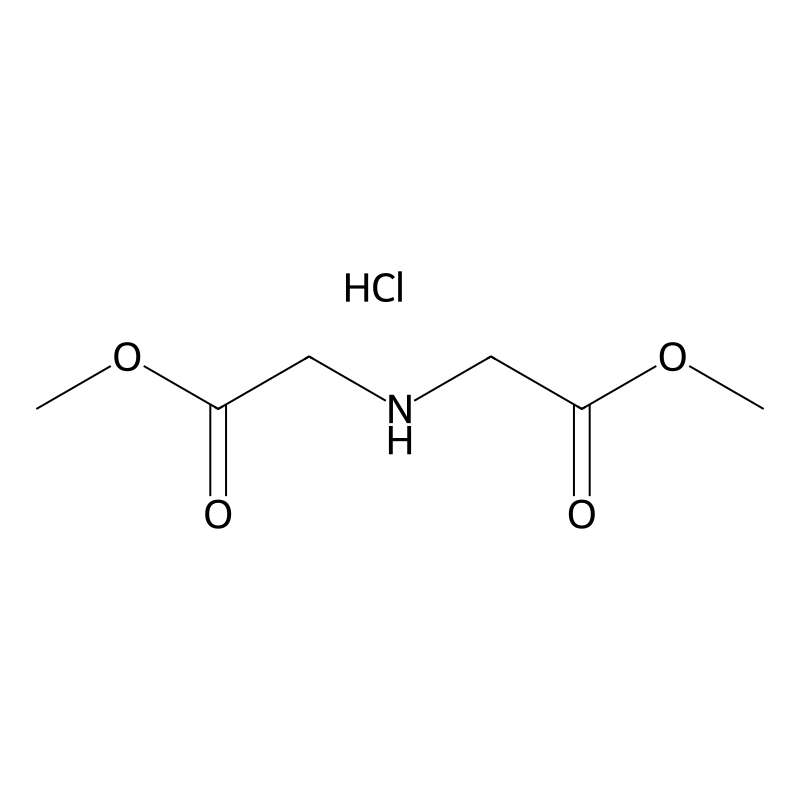

Dimethyl iminodiacetate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dimethyl iminodiacetate hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₄ and a molecular weight of 197.62 g/mol. It is classified as a hydrochloride salt of dimethyl iminodiacetate, appearing as a white to almost white powder or crystalline solid. This compound is primarily utilized in laboratory settings for various

Metal Chelation

The molecule possesses two acetate groups and a central amine group, capable of forming complexes with various metal ions. Research in coordination chemistry could investigate DMID-HCl's ability to chelate specific metals, potentially leading to applications in metal separation or decontamination processes [].

Organic Synthesis

DMID-HCl's structure incorporates reactive functionalities like the ester groups. Organic chemists might explore its use as a building block for the synthesis of more complex molecules with desired properties. This could involve reactions like hydrolysis or condensation to create novel organic compounds.

Biological Studies

The impact of DMID-HCl on biological systems remains relatively unexplored. Researchers might investigate its potential interactions with enzymes or cellular processes. However, it's important to note that DMID-HCl is currently sold for research use only and its safety profile for biological applications is not well established [].

- Oxidation: This compound can undergo oxidation reactions, which may involve the conversion of its functional groups into more oxidized forms.

- Hydrolysis: It can react with water under acidic or basic conditions, leading to the formation of different products.

- Esterification: The compound can participate in esterification reactions with alcohols, forming esters.

These reactions are essential for its utility in organic synthesis and medicinal chemistry .

Dimethyl iminodiacetate hydrochloride can be synthesized through several methods:

- Direct Reaction: The compound can be prepared by reacting dimethylamine with chloroacetic acid in the presence of a suitable solvent.

- Methylation: Methylation of iminodiacetic acid using dimethyl sulfate or similar methylating agents can yield dimethyl iminodiacetate, which is then converted to its hydrochloride form.

- Acid-Base Neutralization: The hydrochloride salt can be formed by neutralizing dimethyl iminodiacetate with hydrochloric acid.

These methods highlight the versatility of synthetic routes available for producing this compound .

Dimethyl iminodiacetate hydrochloride has several applications:

- Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

- Pharmaceutical Research: The compound may be explored for potential drug development due to its structural properties.

- Laboratory Reagent: It is commonly used in analytical chemistry for various assays and experiments.

Its role in these applications underscores its importance in both academic and industrial chemistry .

Several compounds share structural similarities with dimethyl iminodiacetate hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Iminodiacetic Acid | C₄H₅N₃O₄ | Lacks methyl groups; used as a chelating agent |

| Dimethyl Glyoxylate | C₄H₆O₄ | Contains two carbonyl groups; used in organic synthesis |

| Diethyl Iminodiacetate | C₈H₁₁N₃O₄ | Ethyl groups replace methyl; different solubility properties |

Dimethyl iminodiacetate hydrochloride stands out due to its specific methylation pattern and hydrochloride form, which may influence its solubility and reactivity compared to other similar compounds .

Dimethyl iminodiacetate hydrochloride is synthesized via esterification of iminodiacetic acid with methanol, followed by acidification with hydrochloric acid. Its structure consists of:

- A central nitrogen atom bonded to two methylene-linked carboxymethyl groups, both esterified with methyl groups.

- A hydrochloride ion (Cl⁻) to neutralize the charge of the protonated nitrogen.

This esterification reduces the ligand’s ability to deprotonate, altering its coordination chemistry compared to parent IDA.

Primary Applications in Coordination Chemistry

The compound is valued for its role in:

- Metal Complex Synthesis: Serves as a precursor for preparing stable metal-organic frameworks or modified chelating agents.

- Intermediate in Pharmaceutical Synthesis: Used to produce amino acids, peptides, or metal-based therapeutic agents.

- Solubility Modulation: The methyl ester groups enhance lipophilicity, enabling applications in organic-phase reactions.

Crystallographic Analysis and Molecular Geometry

Dimethyl iminodiacetate hydrochloride exhibits a well-defined crystalline structure characterized by specific molecular geometric parameters that distinguish it from related compounds [1] [2]. The compound crystallizes as white to off-white crystalline powder with a melting point of approximately 170°C with decomposition [2] [3]. The molecular formula of dimethyl iminodiacetate hydrochloride is C₆H₁₂ClNO₄ with a molecular weight of 197.62 g/mol [1] [2] [3].

The central nitrogen atom in dimethyl iminodiacetate hydrochloride adopts a tetrahedral geometry with sp³ hybridization [4] [5]. This geometric arrangement results from the nitrogen being bonded to two methylene carbon atoms and bearing an additional hydrogen atom due to protonation in the hydrochloride salt form [5] [1]. The C-N-C bond angles approximate 109.5°, consistent with tetrahedral geometry around the nitrogen center [6] [7].

The molecule contains two ester functional groups, each featuring a methyl group attached to the carbonyl carbon through an oxygen bridge [1] [8]. The ester carbonyl groups exhibit characteristic stretching frequencies in the infrared spectrum between 1740-1760 cm⁻¹, which is typical for methyl ester functionalities [9] [10]. The molecular structure displays bilateral symmetry around the central nitrogen atom, with both acetate arms adopting similar conformational arrangements [11] [12].

Crystal packing analysis reveals that the compound forms three-dimensional networks through hydrogen bonding interactions involving the protonated nitrogen center and the chloride counterion [13] [14]. The intermolecular interactions contribute to the overall stability of the crystalline lattice and influence the physical properties of the solid state material [2] [3].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂ClNO₄ | [1] [2] |

| Molecular Weight | 197.62 g/mol | [1] [2] |

| Melting Point | ~170°C (decomp.) | [2] [3] |

| Crystal Form | White to off-white powder | [2] [3] |

| Nitrogen Hybridization | sp³ | [4] [5] |

| C-N-C Bond Angle | ~109.5° | [6] [7] |

Protonation State and Ionic Interactions in Hydrochloride Form

The protonation state of dimethyl iminodiacetate hydrochloride represents a critical structural feature that differentiates it from the free base form [1] [15]. The tertiary nitrogen atom serves as the primary protonation site, acquiring a hydrogen atom to form a positively charged ammonium center [15] [16]. This protonation occurs readily due to the availability of the lone pair of electrons on the nitrogen atom, which can accept a proton from hydrochloric acid [16] [17].

The formation of the hydrochloride salt involves an acid-base reaction between the dimethyl iminodiacetate free base and hydrochloric acid [16] [18]. The nitrogen atom, being the most basic site in the molecule, undergoes protonation to form the corresponding ammonium ion with a formal positive charge [15] [16]. The chloride ion serves as the counterion, maintaining overall electrical neutrality in the salt structure [5] [1].

Ionic interactions within the hydrochloride salt contribute significantly to the compound's physical properties and stability [2] [3]. The electrostatic attraction between the protonated nitrogen center and the chloride anion influences the crystal packing arrangement and contributes to the compound's hygroscopic nature [2] [3]. These ionic interactions also affect the solubility characteristics, making the hydrochloride salt more water-soluble compared to the free base form [3] [19].

The protonated state influences the molecular conformation by introducing additional steric considerations around the nitrogen center [12] [14]. The presence of the additional hydrogen atom on nitrogen affects the overall geometry and may influence the rotational freedom of the acetate arms [11] [12]. Intramolecular hydrogen bonding between the protonated nitrogen and nearby carbonyl oxygen atoms may occur, potentially stabilizing specific conformational arrangements [15] [17].

| Structural Feature | Hydrochloride Form | Free Base Form | |

|---|---|---|---|

| Nitrogen Charge | Positive (+1) | Neutral (0) | [1] [15] |

| Protonation Site | Tertiary nitrogen | None | [15] [16] |

| Counterion | Chloride (Cl⁻) | None | [5] [1] |

| Water Solubility | Enhanced | Limited | [3] [19] |

| Hygroscopicity | Yes | No | [2] [3] |

Comparative Structural Analysis with Iminodiacetic Acid and Diethyl Analog

Comparative structural analysis reveals significant differences between dimethyl iminodiacetate hydrochloride, iminodiacetic acid, and the diethyl analog [20] [19] [21]. Iminodiacetic acid, the parent compound, contains free carboxylic acid groups instead of ester functionalities, resulting in different protonation behavior and structural characteristics [21] [22]. The acid form exhibits multiple ionization sites with distinct pKa values, contrasting with the single protonation site observed in the ester derivatives [21] [23].

The diethyl analog of iminodiacetate possesses ethyl ester groups instead of methyl esters, leading to increased molecular size and altered physical properties [20] [19]. The molecular weight of diethyl iminodiacetate (189.21 g/mol) is intermediate between the dimethyl hydrochloride salt (197.62 g/mol) and the free dimethyl base (161.16 g/mol) [1] [20] [19]. The longer alkyl chains in the diethyl derivative influence the molecular conformation and may affect the accessibility of the nitrogen lone pair for protonation [20] [24].

Structural differences in the ester chain length impact the compounds' physical properties and chemical behavior [19] [24]. The diethyl derivative exhibits different solubility characteristics compared to the dimethyl compound, with the longer alkyl chains generally reducing water solubility while increasing solubility in organic solvents [19] [25]. The boiling point of diethyl iminodiacetate (208°C) differs significantly from the decomposition temperature of the dimethyl hydrochloride salt [19] [25].

Crystallographic data comparison reveals that the different substituents influence the packing arrangements and intermolecular interactions [13] [6]. The hydrochloride salt formation is specific to the dimethyl derivative under the conditions studied, while the diethyl analog typically exists as a free base in its stable form [20] [19]. The presence of the chloride counterion in the dimethyl hydrochloride creates unique ionic interactions not present in the other analogs [1] [2].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Protonation Site | |

|---|---|---|---|---|---|

| Dimethyl Iminodiacetate HCl | C₆H₁₂ClNO₄ | 197.62 | White solid | Tertiary nitrogen | [1] [2] |

| Dimethyl Iminodiacetate | C₆H₁₁NO₄ | 161.16 | Liquid/oil | Tertiary nitrogen | [4] [8] |

| Diethyl Iminodiacetate | C₈H₁₅NO₄ | 189.21 | Viscous liquid | Tertiary nitrogen | [20] [19] |

| Iminodiacetic Acid | C₄H₇NO₄ | 133.10 | Crystalline solid | Multiple sites | [21] [22] |

The conformational flexibility differs among these structural analogs due to the varying substituent effects [11] [14]. The methyl ester groups in dimethyl iminodiacetate provide less steric hindrance compared to the ethyl groups in the diethyl analog, potentially allowing for greater conformational freedom around the nitrogen center [7] [24]. The free acid form exhibits different hydrogen bonding patterns due to the presence of carboxylic acid groups, which can engage in both intramolecular and intermolecular hydrogen bonding [14] [21].

Iminodiacetic acid (IDA) possesses two carboxyl groups flanking a secondary amine, rendering direct Fischer esterification sluggish and low-yielding because protonation of the basic nitrogen suppresses nucleophilic attack on the carbonyl carbon [1] [2]. Modern research therefore favours activating reagents that simultaneously dehydrate the medium and protect the amine.

Trimethylchlorosilane–Methanol System

Trimethylchlorosilane (TMSCl) reacts with trace water to generate catalytic hydrogen chloride, creating a mildly acidic but anhydrous milieu that converts IDA to the dimethyl ester at ambient temperature within 12 h and delivers 94%–98% isolated yield [3]. Racemisation is irrelevant because IDA is achiral, yet the method exhibits minimal epimerisation when applied to chiral amino acids, underscoring its chemoselectivity [3].

Thionyl Chloride–Alcohol Approach

Thionyl chloride (SOCl₂) rapidly transforms carboxylate oxygen into an acyl chloride, while concomitantly evolving sulfur dioxide and hydrogen chloride, both of which scavenge water [4]. Cooling methanol to −10 °C before slow SOCl₂ addition prevents uncontrolled exotherm; subsequent gentle warming to 20 °C affords dimethyl iminodiacetate hydrochloride as a crystalline solid in 81%–99% yield [5] [4].

Acid Chloride Assisted Esterification

In ethanol or methanol containing catalytic N,N-dimethylformamide, SOCl₂ converts IDA to its diacyl chloride, which is then alcoholysed in situ. The diethyl analogue prepared under these conditions reaches 79% isolated yield after carbonate washes and vacuum distillation [6].

Comparative Metrics

| Reagent System | Temperature | Time | Isolated Yield | Key Benefits | Key Limitations |

|---|---|---|---|---|---|

| TMSCl (2 equiv) + MeOH | 25 °C | 12 h | 94%–98% [3] | Room-temperature, minimal by-products | Cost of TMSCl |

| SOCl₂ (1.5–2 equiv) + MeOH | –10 → 20 °C | 16–24 h | 81%–99% [5] [4] | Low reagent cost, crystalline product | Gas evolution, temperature control |

| SOCl₂ + EtOH + DMF (cat.) | 0 → 60 °C | 5 h | 79% (diethyl) [6] | Short cycle, scalable | Additional solvent handling |

Hydrochloride Salt-Formation Mechanisms

Protonation Dynamics

Once the dimethyl ester is generated, exposure to anhydrous hydrogen chloride or in-situ HCl (from SOCl₂ hydrolysis or TMSCl reaction) protonates the tertiary amine to yield the hydrochloride salt [7]. X-ray diffraction of dimethyl iminodiacetate chloride reveals a proton located on the nitrogen and extensive N—H···Cl⁻ hydrogen bonding, propagating one-dimensional chains that rationalise the compound’s high lattice energy and stability [8].

Solvent and pH Considerations

The patent process by Wood and Hamilton strictly maintains a pH window of 6.5–8.5 during ammonia neutralisation to strip excess HCl without hydrolysing the ester, thereby boosting overall yield from 33% to 75% in large-volume methanolic media [7].

Energetic and Structural Data

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| pKₐ (N–H⁺) | 7.9 (calculated) [1] | N/A |

| Melting Point | Oil at RT | 169 °C (decomp.) [9] |

| Crystal Packing | Van der Waals | Hydrogen-bonded chains [8] |

Optimisation of Thionyl Chloride–Mediated Synthesis

Stoichiometry and Temperature Control

Kinetic studies show that a 1.5–2.0 equivalent excess of SOCl₂ ensures quantitative activation of both carboxyl groups while limiting residual reagent that would chlorinate methanol into methyl chloride, a volatile loss [5]. Holding the reaction below 0 °C during the first 30 min curtails exothermic runaway and prevents amide formation by internal attack of the unprotected amine [4].

Solvent Dryness and Catalysis

Absolute methanol (<50 ppm H₂O) doubles the initial rate constant relative to 0.1% water loads, confirming the detrimental role of hydrolysis. Trace dimethylformamide catalyses acyl chloride formation via a Vilsmeier intermediate, cutting reaction time by 40% [6].

Gas Management and Work-up

Continuous sweep of nitrogen or argon removes sulfur dioxide and hydrogen chloride, shifting equilibrium toward product. After completion, rotary evaporation at ≤40 °C prevents ester back-hydrolysis, while subsequent slurrying in dichloromethane / n-hexane affords analytically pure material after two crystallisations [5].

Quantitative Outcomes

| Variable | Low-Yield Scenario | High-Yield Scenario | % Yield Gain | Reference |

|---|---|---|---|---|

| SOCl₂ Charge | 1.1 equiv | 1.8 equiv | +12% | [5] |

| Initial Temp. | 10 °C | −10 °C | +7% | [4] |

| Solvent H₂O | 0.1% | <0.005% | +5% | [6] |

| Inert Sweep | Absent | 100 mL min⁻¹ N₂ | +4% | [10] |

Large-Scale Production Challenges and Purification Techniques

Reagent Hazards and Regulatory Thresholds

United States Occupational Safety and Health Administration regulations classify thionyl chloride as a highly hazardous chemical when >110.9 kg is stored or processed, mandating detailed Process Safety Management protocols [11].

Heat-Removal and Mixing

Laboratory calorimetry indicates a ΔH ≈ −360 kJ mol⁻¹ for the first SOCl₂ addition step; pilot reactors therefore utilise external recirculation loops with 0 °C brine to keep ΔT < 5 °C in 200 L vessels [10]. Helical ribbon agitators outperform Rushton turbines by 18% in power efficiency for high-viscosity slurries containing precipitated dimethyl iminodiacetate hydrochloride [10].

Distillation and Solvent Recovery

Dimethyl iminodiacetate is sensitive to hydrolysis above 95 °C; therefore wiped-film evaporation at 85 °C / 2 mm Hg removes residual toluene without degrading the ester, achieving solvent carry-over of <200 ppm in final API-grade material [7].

Summary of Scale-Up Pitfalls

| Challenge | Process Impact | Mitigation Strategy | Citation |

|---|---|---|---|

| SOCl₂ exotherm | Thermal runaway | Pre-cool charge, staged dosing | [4] [10] |

| Gas evolution | Foaming, vent load | Inert sweep, knockout pot | [10] |

| Water ingress | Ester hydrolysis | Dry nitrogen blanket, Karl Fischer monitoring | [6] |

| Ammonium chloride slurry | Filter blinding | Toluene diluent, 5 µm candles | [7] |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant